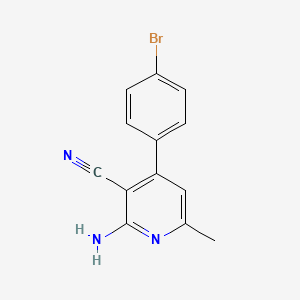

2-氨基-4-(4-溴苯基)-6-甲基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinonitrile derivatives often involves base-catalyzed ring transformations or multicomponent reactions. For example, Farhanullah et al. (2003) described an efficient synthesis of 2-amino-6-aryl-4-methylsulfanylnicotinonitriles through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah, Agarwal, Goel, & Ram, 2003). This method highlights the potential routes for synthesizing related compounds, including 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile.

Molecular Structure Analysis

The molecular structure and interactions of nicotinonitrile derivatives have been explored using various spectroscopic techniques and theoretical calculations. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a similar compound, demonstrating the detailed molecular interactions and potential for anticancer activity (Eşme, 2021).

Chemical Reactions and Properties

Nicotinonitrile derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The reactivity often involves electrophilic and nucleophilic sites, enabling a range of transformations. The molecular electrostatic potential analysis indicates reactive sites for electrophilic and nucleophilic attacks, essential for understanding the compound's chemical behavior (Eşme, 2021).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility and crystallinity, are crucial for their application in material science. While specific data on 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile is not available, related compounds have been studied for their crystal structures and intermolecular interactions, providing insights into their physical characteristics (Naghiyev et al., 2022).

科学研究应用

绿色合成和光谱荧光表征

2-氨基-4-(4-溴苯基)-8-甲氧基-5,6-二氢苯并[h]喹啉-3-腈(ABDC)展示了2-氨基-4-(4-溴苯基)-6-甲基烟腈衍生物在绿色合成和光谱荧光表征中的创新应用。ABDC是通过微波辐射从查耳酮前体合成的,表明了一种绿色化学方法。该化合物表现出溶剂变色性质,吸收和荧光发射最大值随着溶剂极性的增加而红移,突出了其作为增溶研究中探针的潜力,其量子化学计算支持了其对革兰氏阳性和革兰氏阴性细菌的抗菌功效,为抗菌应用提供了有希望的方向(Khan, 2017)。

合成和抗癌评估

从2-氨基烟腈合成各种2-氨基-3-氰基吡啶衍生物证明了其在药物化学中的用途,特别是在抗癌研究中。这些衍生物在优化条件下合成,产生了一系列不同的化合物,包括嘧啶、硫脲、乙酰胺和异吲哚啉衍生物等。它们的合成涉及与双功能试剂和活性亚甲基试剂的反应,展示了2-氨基烟腈作为前体的多功能性。这项研究突出了该化合物在开发具有抗癌特性的新治疗剂方面的潜力(Mansour et al., 2021)。

缓蚀

一项关于吡啶衍生物的研究,包括2-氨基-6-(2,4-二羟基苯基)-4-(4-甲氧基苯基)烟腈,显示出在酸性环境中对N80钢的缓蚀有显著的潜力。这些化合物表现出令人印象深刻的缓蚀能力,其中一种衍生物在200 mg/L的浓度下达到90.24%的缓蚀效率。该研究利用各种分析技术来了解抑制机制,该机制涉及在钢表面吸附,遵循Langmuir吸附等温线模型。这项研究为在恶劣的工业条件下使用此类化合物保护金属免受腐蚀开辟了途径(Ansari et al., 2015)。

作用机制

未来方向

属性

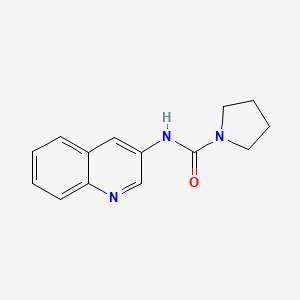

IUPAC Name |

2-amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWIEZMVMGVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)